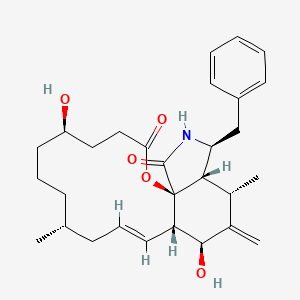

![molecular formula C34H59NO14 B7803425 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B7803425.png)

2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

Vue d'ensemble

Description

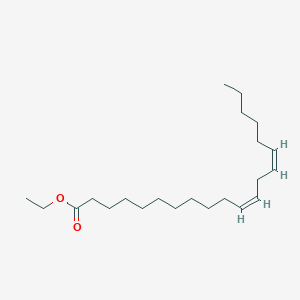

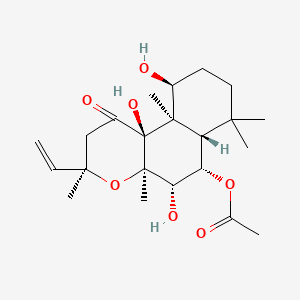

La fumonisine B2 est une mycotoxine produite par les champignons Fusarium verticillioides (anciennement Fusarium moniliforme) et Aspergillus niger . Il s'agit d'un analogue structurel de la fumonisine B3, dépourvu d'un groupe hydroxyle par rapport à la fumonisine B1 . La fumonisine B2 est connue pour sa cytotoxicité plus élevée que celle de la fumonisine B1 et sa capacité à inhiber l'acyltransférase de la sphingosine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La fumonisine B2 peut être préparée à partir de cultures de maïs inoculées avec Fusarium moniliforme. Les fumonisines de la série B ciblées, y compris la fumonisine B2, sont extraites à l'aide d'un mélange d'acétonitrile et d'eau (50:50, v/v), puis purifiées à l'aide de cartouches MAX . Des procédures préparatives chromatographiques sur une colonne Unitary C18 et une colonne SB-CN sont effectuées pour éliminer les autres interférents et obtenir des composés de haute pureté .

Méthodes de production industrielle : La production industrielle de la fumonisine B2 implique la culture à grande échelle de Fusarium verticillioides sur des substrats de maïs. Le processus d'extraction est similaire à la préparation en laboratoire, impliquant une extraction par solvant et une purification chromatographique pour atteindre une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : La fumonisine B2 subit diverses réactions chimiques, notamment l'hydrolyse et l'oxydation.

Réactifs et conditions communs :

Hydrolyse : L'hydrolyse alcaline est couramment utilisée pour décomposer la fumonisine B2 en ses métabolites hydrolysés.

Oxydation : Des conditions oxydantes peuvent modifier la structure de la fumonisine B2, conduisant à différents métabolites.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent la fumonisine B2 hydrolysée et d'autres dérivés oxydés .

4. Applications de la recherche scientifique

La fumonisine B2 a plusieurs applications de recherche scientifique :

Biologie : Étudiée pour ses effets cytotoxiques et son rôle dans l'inhibition de l'acyltransférase de la sphingosine.

Industrie : Surveillée dans les produits agricoles pour garantir la sécurité alimentaire et prévenir la contamination.

5. Mécanisme d'action

La fumonisine B2 exerce ses effets en inhibant l'acyltransférase de la sphingosine, perturbant le métabolisme des sphingolipides . Cette perturbation conduit à l'accumulation de sphinganine et de sphingosine, qui sont toxiques pour les cellules. L'inhibition de la céramide synthase est un mécanisme moléculaire clé à l'origine de la toxicité de la fumonisine B2 .

Composés similaires :

Fumonisine B1 : Dépourvue d'un groupe hydroxyle par rapport à la fumonisine B2 et moins cytotoxique.

Fumonisine B3 : Structurellement similaire à la fumonisine B2, mais avec des schémas d'hydroxylation différents.

Unicité : La fumonisine B2 est unique en raison de sa cytotoxicité plus élevée et de son inhibition spécifique de l'acyltransférase de la sphingosine, ce qui en fait une mycotoxine plus puissante que ses analogues .

Applications De Recherche Scientifique

Fumonisin B2 has several scientific research applications:

Mécanisme D'action

Fumonisin B2 exerts its effects by inhibiting sphingosine acyltransferase, disrupting sphingolipid metabolism . This disruption leads to the accumulation of sphinganine and sphingosine, which are toxic to cells. The inhibition of ceramide synthase is a key molecular mechanism underlying the toxicity of fumonisin B2 .

Comparaison Avec Des Composés Similaires

Fumonisin B1: Lacks one hydroxy group compared to fumonisin B2 and is less cytotoxic.

Fumonisin B3: Structurally similar to fumonisin B2 but with different hydroxylation patterns.

Uniqueness: Fumonisin B2 is unique due to its higher cytotoxicity and its specific inhibition of sphingosine acyltransferase, making it a more potent mycotoxin compared to its analogs .

Propriétés

IUPAC Name |

2-[2-[19-amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDPXZQHTDAXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116355-84-1 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,9R,11S,12S)-12-amino-9,11-dihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2R,2'R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fumonisin B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

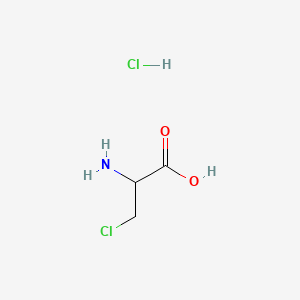

![[(1R)-1-carboxy-2-chloroethyl]azanium;chloride](/img/structure/B7803385.png)

![(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methanol](/img/structure/B7803392.png)